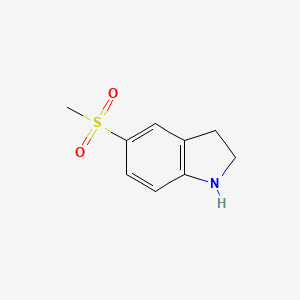

5-(Methylsulfonyl)indoline

Overview

Description

5-(Methylsulfonyl)indoline is a chemical compound that is part of a broader class of indoline derivatives. These compounds are characterized by a sulfonyl group attached to the indoline structure, which can significantly alter their chemical and biological properties. The sulfonyl group is a versatile functional group in medicinal chemistry, often imparting improved pharmacokinetic properties or serving as a key pharmacophore in drug design.

Synthesis Analysis

The synthesis of indoline derivatives with sulfonyl groups can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles is achieved in five steps from indole with a 46% yield . Similarly, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, is performed in four steps starting from commercially available precursors . These syntheses involve protection and deprotection steps, lithiation, and cyclization reactions, highlighting the intricate chemistry involved in producing sulfonyl indoline derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl indoline derivatives is characterized by the presence of a sulfonyl group attached to the indoline ring. This group can influence the electronic distribution within the molecule and affect its binding to biological targets. For example, the presence of a sulfonyl group in 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles contributes to their high affinity towards the 5-HT6 receptor . The molecular structure of these compounds is crucial for their biological activity and selectivity.

Chemical Reactions Analysis

Indoline derivatives with sulfonyl groups can participate in various chemical reactions. These reactions are often utilized to further modify the indoline core or to introduce additional functional groups that can enhance biological activity. For instance, the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids involves the attachment of a thiazole heterocycle to the indoline core . Additionally, the conversion of sulfonic acids to sulfonyl chlorides is a common reaction that enables the formation of indoline-5-sulfonamide pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the sulfonyl group. These properties include solubility, melting point, and stability, which are important for the pharmacological application of these compounds. For example, the solubility of these compounds in various solvents can affect their bioavailability and absorption in biological systems. The stability of the sulfonyl group under physiological conditions is also critical for the compound's efficacy as a drug.

Scientific Research Applications

GPR119 Agonists for Anti-Diabetic Agents

- Indoline Carbamate and Indolinylpyrimidine Derivatives : 5-(Methylsulfonyl)indoline has been identified as a core motif in the development of novel GPR119 agonists. These agonists have shown potential as anti-diabetic agents. In particular, compounds carrying this motif have been effective in lowering plasma glucose and enhancing insulin secretion in diabetic models (Sato et al., 2014).

Cytotoxic Activity in Cancer Research

- Seco-Duocarmycin Analogs : Indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds, including those with 5-O-methylsulfonyl substituents, were tested for cytotoxic activity against human cancer cell lines. Some derivatives exhibited significant activity, suggesting a role in developing cancer therapies (Choi & Ma, 2010).

Anti-Inflammatory Applications

- Novel Indoline Derivatives : Research on indoline carbamates, including those with methylsulfonyl groups, demonstrated significant anti-inflammatory effects in models of colitis. These compounds were more potent and effective than traditional treatments, indicating their potential in treating inflammatory diseases (Shifrin et al., 2016).

Drug Development for Cognitive Disorders

- 5-HT6 Receptor Antagonists : A series of indole derivatives with methylsulfonyl motifs has been explored as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists. These compounds show potential for treating cognitive disorders, with some exhibiting high selectivity and oral bioavailability (Nirogi et al., 2017).

COX Inhibitors and Analgesic Activity

- Indolinylpyrimidine-Based COX Inhibitors : Derivatives of indolinylpyrimidine, incorporating methylsulfonyl groups, have been synthesized as COX inhibitors. These compounds have shown promising results in reducing inflammation and pain, potentially useful for rheumatoid arthritis and similar conditions (Lai et al., 2010).

Safety and Hazards

The safety information for 5-(Methylsulfonyl)indoline indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection. It should also be used only outdoors or in a well-ventilated area .

Future Directions

Indoles, including 5-(Methylsulfonyl)indoline, are gaining importance in medicinal chemistry due to their physiological activity. They exhibit various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and new applications of indoles is a promising direction for future research .

Mechanism of Action

Target of Action

5-(Methylsulfonyl)indoline is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . These properties may influence the bioavailability of this compound.

Result of Action

Indole derivatives have been reported to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.

properties

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYOHQMIBTVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371152 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387350-92-7 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 387350-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)